5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine
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Overview
Description
5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. This process uses a Pd(dba)2/BINAP catalytic system . Another method involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. The palladium-catalyzed amination reaction is favored due to its efficiency and the ability to produce large quantities of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
Scientific Research Applications
5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethyl)pyridine: Similar in structure but lacks the phenyl ring, which can affect its chemical properties and applications.
5-(Trifluoromethyl)-2-pyridinol: Contains a hydroxyl group instead of an amine, leading to different reactivity and uses.
Uniqueness
5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl group and the phenyl ring, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications, offering advantages in terms of reactivity, stability, and potential biological activity.
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-4-2-1-3-9(10)8-5-6-11(16)17-7-8/h1-7H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFVSDQXVBEFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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